Analgesic Potency Compared to 8-Chloro Analog
The target compound demonstrates a specific analgesic potency distinct from its direct 8-chloro analog. In the acetic acid-induced writhing test in mice, the target compound (8-CF3) exhibited a DA50 of 5 mg/kg (p.o.), compared to 4 mg/kg (p.o.) for the 8-chloro analog [1]. This indicates the 8-chloro derivative is nominally more potent, a critical differentiation for dose-response studies.
| Evidence Dimension | In vivo analgesic potency (DA50) |
|---|---|
| Target Compound Data | 5 mg/kg (p.o.) |
| Comparator Or Baseline | N-[2-thiazolyl]-4-hydroxy-8-chloro-3-quinoline-carboxamide: 4 mg/kg (p.o.) |
| Quantified Difference | The 8-chloro analog is 1.25-fold more potent (lower DA50) than the 8-CF3 target compound. |
| Conditions | Acetic acid-induced writhing test in mice; oral administration 30 minutes prior to acetic acid injection. |
Why This Matters
This quantifies that substituting the 8-CF3 group for an 8-Cl group increases analgesic potency, which is crucial for selecting the correct probe molecule for SAR studies targeting specific potency thresholds.
- [1] US Patent 3,992,540. 3-Quinoline-substituted 4-oxy-carboxamides. Pharmacological Data, A. Analgesic Activity. View Source
